Z-Ala-his-OH

Description

BenchChem offers high-quality Z-Ala-his-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-his-OH including the price, delivery time, and more detailed information at info@benchchem.com.

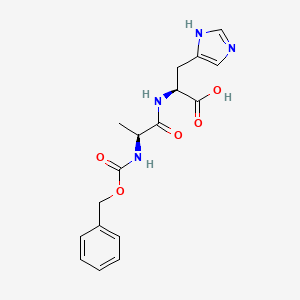

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(20-17(25)26-9-12-5-3-2-4-6-12)15(22)21-14(16(23)24)7-13-8-18-10-19-13/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,25)(H,21,22)(H,23,24)/t11-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPCRFFMGCXYQW-FZMZJTMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Z-L-Alanyl-L-Histidine (CAS 79458-92-7)

[1][2][3]

Executive Summary

Z-L-alanyl-L-histidine (N-Benzyloxycarbonyl-L-alanyl-L-histidine) is a protected dipeptide intermediate distinct from the biologically ubiquitous carnosine (β-alanyl-L-histidine).[1][2] While often conflated due to nomenclature similarities, this compound contains an

Part 1: Chemical Identity & Nomenclature[3][4]

This section establishes the precise chemical identity to prevent confusion with Z-Carnosine (Z-

Core Identifiers

| Parameter | Specification |

| Chemical Name | N-Benzyloxycarbonyl-L-alanyl-L-histidine |

| CAS Registry Number | 79458-92-7 |

| Molecular Formula | |

| Molecular Weight | 360.37 g/mol |

| Stereochemistry | L-Alanine, L-Histidine (S,S) |

Synonyms[2][3][5][6][10][11][12][13]

-

IUPAC: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid[1][2]

-

Systematic: N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-histidine[4][1][2][3]

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH improves solubility) |

| pKa Values | ~6.0 (Imidazole ring), ~3.6 (Carboxylic acid) |

| Stability | Stable under normal conditions; hygroscopic.[1][2] Z-group is stable to TFA but sensitive to hydrogenolysis ( |

Part 2: Synthesis & Structural Logic[3]

The synthesis of Z-Ala-His-OH requires careful selection of coupling reagents to prevent racemization of the Histidine imidazole ring, although in this sequence (Ala-His), the Histidine is the C-terminal residue, reducing racemization risk during coupling compared to His-X sequences.[1][2]

Chemical Synthesis Strategy (Liquid Phase)

The classical route involves the coupling of Z-L-Alanine (activated ester) with L-Histidine methyl ester, followed by saponification.[1][2]

-

Activation: Z-Ala-OH is activated (e.g., via N-hydroxysuccinimide/DCC) to form Z-Ala-OSu.[1][2]

-

Coupling: Z-Ala-OSu reacts with L-Histidine (or His-OMe) in a basic aqueous/organic mixture.[1][2]

-

Deprotection (Optional): If the methyl ester (OMe) was used, mild saponification (NaOH/MeOH) yields the free acid Z-Ala-His-OH.[1][2]

Enzymatic Synthesis (Green Chemistry)

Recent advancements utilize enzymes like Papain or Serine Carboxypeptidases to catalyze the peptide bond formation in reverse.[2] This method is stereospecific and avoids hazardous coupling reagents.[2]

Pathway Visualization: Chemical vs. Enzymatic Synthesis

Caption: Comparison of classical chemical coupling (red path) versus enzymatic condensation (green path) for Z-Ala-His-OH synthesis.

Part 3: Applications & Biological Relevance[3]

Substrate for Protease Characterization

Z-Ala-His-OH is extensively used as a substrate to map the specificity of Serine Carboxypeptidases (e.g., from Aspergillus species).[1][2]

-

Mechanism: These enzymes cleave the C-terminal residue.[1][2] By comparing the hydrolysis rate of Z-Ala-His-OH vs. Z-

-Ala-His-OH (Z-Carnosine), researchers determine the enzyme's stereoselectivity regarding the peptide backbone ( -

Significance: Essential for developing peptidase inhibitors for metabolic disorders.[1][2]

Distinction from Carnosine (Critical Note)

Researchers must distinguish this compound from Z-Carnosine .[1][2]

-

Z-Ala-His-OH: Contains L-

-Alanine.[1][2] Substrate for general peptidases.[1][2] -

Z-Carnosine: Contains

-Alanine.[1][2][5][6] Specific substrate for Carnosinase (CN1) .[1][2] -

Usage: If your target is human serum carnosinase activity, Z-Ala-His-OH is a negative control or specificity probe, not the primary substrate.[1][2]

Part 4: Experimental Protocols

Protocol: Enzymatic Synthesis via Papain

Rationale: This method minimizes racemization and eliminates the need for toxic coupling agents.

Materials:

-

Buffer: 0.1 M Carbonate/Bicarbonate, pH 9.0[2]

Step-by-Step Workflow:

-

Substrate Prep: Dissolve L-Histidine (100 mM) and Z-Ala-OMe (50 mM) in the buffer.

-

Enzyme Addition: Add Papain (5 mg/mL) to the mixture.

-

Incubation: Incubate at 37°C with gentle shaking for 4-6 hours.

-

Note: The reaction is kinetically controlled; prolonged incubation may lead to hydrolysis of the product.[2]

-

-

Termination: Filter off the enzyme (if immobilized) or adjust pH to 3.0 with dilute HCl to quench.

-

Purification: Extract the product into Ethyl Acetate (Z-Ala-His-OH is hydrophobic enough to extract at acidic pH, while free Histidine remains in the aqueous phase).

-

Analysis: Verify via HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA).

Analytical Validation (HPLC Conditions)

-

Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% TFA in Water.[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 215 nm (peptide bond) and 254 nm (Z-group aromatic ring).[1][2]

Workflow Visualization: Substrate Specificity Assay

Caption: Differential assay workflow using Z-Ala-His-OH to distinguish general peptidases from carnosinase.

References

-

Barth, T., et al. (2001).[2] Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science. Retrieved from [Link][1][2]

-

Dalal, S., et al. (1990).[2] Purification and characterization of two serine carboxypeptidases from Aspergillus niger. Applied and Environmental Microbiology. Retrieved from [Link][1][2]

-

Yao, C., et al. (2020).[2][8] Enzymatic Synthesis of Peptides in Deep Eutectic Solvents. MDPI Catalysts. Retrieved from [Link][1][2]

Sources

- 1. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 67424-93-5: N(^a)-Benzyloxycarbonyl-D-histidine [cymitquimica.com]

- 3. 79458-92-7 CAS Manufactory [chemicalbook.com]

- 4. en.alfachem.cn [en.alfachem.cn]

- 5. CN106565607A - Synthetic method of L-carnosine - Google Patents [patents.google.com]

- 6. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

physical properties of N-benzyloxycarbonyl-Ala-His-OH

An In-depth Technical Guide to the Physical Properties of N-benzyloxycarbonyl-L-Alanyl-L-Histidine (Z-Ala-His-OH)

Abstract

N-benzyloxycarbonyl-L-Alanyl-L-Histidine (Z-Ala-His-OH) is a protected dipeptide of significant interest in peptide synthesis and the development of peptide-based therapeutics. The benzyloxycarbonyl (Cbz or Z) group provides crucial N-terminal protection, while the unique properties of the histidine residue, including its imidazole side chain, offer functional versatility. This guide provides a comprehensive overview of the core physical properties of Z-Ala-His-OH. As this is a specialized intermediate rather than a bulk commodity, this document focuses on the predictive characterization based on its constituent moieties and outlines the rigorous experimental methodologies required for its definitive identification and quality control. This approach serves as a framework for researchers synthesizing or utilizing this compound, ensuring scientific integrity through a self-validating system of analytical checks.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

Systematic Name: (2S)-2-[[(2S)-2-{[(Benzyloxy)carbonyl]amino}propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

-

Common Synonyms: Z-Ala-His-OH, Cbz-Ala-His-OH

-

Molecular Formula: C₁₇H₂₀N₄O₅

-

Molecular Weight: 360.37 g/mol

The structure combines the hydrophobic benzyloxycarbonyl protecting group with the polar, functionalizable histidine residue, creating a molecule with distinct physicochemical characteristics.

Caption: Chemical structure of Z-L-Ala-L-His-OH.

Core Physical Properties

The physical properties of Z-Ala-His-OH are a direct consequence of its molecular structure. The data presented below are expected values based on the known properties of its constituent amino acids and the protecting group. Experimental verification is essential for any newly synthesized batch.

| Property | Expected Value / Characteristic | Rationale & Significance |

| Appearance | White to off-white crystalline powder or solid | The visual appearance is a primary, albeit qualitative, indicator of purity. Any significant deviation in color (e.g., yellow, brown) may suggest the presence of impurities or degradation products. |

| Melting Point | Expected to be a relatively high value, likely with decomposition (>150 °C). Will not be a sharp melting point. | Dipeptides exhibit strong intermolecular forces (hydrogen bonding, dipole-dipole). The high melting point reflects the energy required to overcome these forces. A broad melting range or decomposition is characteristic and a sharp melting point, typical for small organic molecules, should not be expected. |

| Solubility | Water: Sparingly soluble at neutral pH; solubility increases in acidic (pH < 5) and basic (pH > 8) solutions. Alcohols (MeOH, EtOH): Slightly soluble to soluble. Polar Aprotic (DMF, DMSO): Soluble. Non-Polar (Hexane, Ether): Insoluble. | The hydrophobic Z-group limits aqueous solubility.[1] However, the ionizable carboxyl group, α-amino group (as part of the amide), and the imidazole side chain (pKa ≈ 6.0) allow for salt formation in acidic or basic media, enhancing solubility.[2][3] This pH-dependent solubility is a key characteristic. |

| Optical Rotation | Optically active. A specific, negative value is expected for the L,L-dipeptide. | As the molecule contains two chiral centers (at the α-carbons of both alanine and histidine), it will rotate plane-polarized light.[4] The specific rotation ([α]D) is a critical parameter to confirm the stereochemical integrity of the product. The sign and magnitude are unique to this diastereomer. |

Experimental Methodologies for Property Determination

The trustworthiness of any characterization rests on robust and well-documented experimental protocols. The following section details the methodologies for verifying the physical properties of Z-Ala-His-OH.

Melting Point Determination

Rationale: This experiment provides a preliminary assessment of purity. A sharp, well-defined melting point is indicative of a pure compound, whereas a broad melting range often suggests the presence of impurities. For peptides like Z-Ala-His-OH, observation of decomposition is also a key identifying feature.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvents.

-

Apparatus: Utilize a calibrated digital melting point apparatus or a Differential Scanning Calorimeter (DSC) for higher accuracy.

-

Measurement:

-

Load a small amount of the finely powdered sample into a capillary tube.

-

Place the tube in the apparatus.

-

Use a rapid heating rate (e.g., 10-15 °C/min) for an initial approximate determination.

-

For an accurate reading, repeat with a fresh sample, heating rapidly to ~20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.

-

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any color change or gas evolution that indicates decomposition.

Solubility Assessment

Rationale: Understanding the solubility profile is critical for reaction work-up, purification (crystallization), and formulation for biological assays. The pH-dependent solubility is a key characteristic for molecules containing histidine.

Protocol:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents: deionized water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, and hexane.

-

Measurement:

-

Add a pre-weighed amount of Z-Ala-His-OH (e.g., 1 mg) to each vial.

-

Vortex or stir the mixture at a controlled temperature (e.g., 25 °C) for a set period.

-

Visually inspect for dissolution.

-

If dissolved, incrementally add more solute until saturation is reached.

-

-

Classification: Classify the solubility based on standard criteria (e.g., mg/mL) as soluble, sparingly soluble, or insoluble. This systematic approach validates the predicted solubility profile.

Optical Rotation Measurement

Rationale: This is the most direct, non-destructive method to confirm the stereochemical configuration. A deviation from the expected specific rotation value can indicate racemization during synthesis or the presence of diastereomeric impurities.

Protocol:

-

Sample Preparation: Accurately prepare a solution of Z-Ala-His-OH of a known concentration (c, in g/mL) in a specified solvent (e.g., acetic acid or methanol). The choice of solvent is critical as it can influence the rotation.[5]

-

Apparatus: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Measurement:

-

Calibrate the polarimeter with a blank (the pure solvent).

-

Fill the sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)

-

Reporting: Report the specific rotation along with the temperature, wavelength (D-line), concentration, and solvent used, as all are critical parameters.[6]

A Self-Validating Workflow for Characterization

The integrity of Z-Ala-His-OH is confirmed not by a single property but by the convergence of multiple analytical data points. This workflow illustrates a logical, self-validating process for a researcher to follow after synthesis and purification.

Caption: A self-validating workflow for Z-Ala-His-OH characterization.

References

-

ChemBK. (2024). Z-Ala-OH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

-

PubChem. (n.d.). L-Histidine. Retrieved from [Link]

-

PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

-

PubMed. (2007). Specific anion effects on the optical rotation of alpha-amino acids. Retrieved from [Link]

-

Leah4Sci. (2017). Specific Rotation and Observed Rotation Calculations in Optical Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Histidine. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Histidine (His) Amino Acid - Creative Peptides [creative-peptides.com]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. Specific anion effects on the optical rotation of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Solubility of Z-Ala-His-OH: A Physicochemical Analysis in Aqueous and Organic Media

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of protected peptides, such as N-α-Carboxybenzyl-L-alanyl-L-histidine (Z-Ala-His-OH), is a critical parameter that dictates their utility in synthetic chemistry, pharmaceutical formulation, and biochemical assays. Its behavior in different solvent systems is not trivial and is governed by a complex interplay of its structural components. This guide provides a comprehensive analysis of the factors influencing the solubility of Z-Ala-His-OH, contrasting its behavior in water against a variety of organic solvents. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer strategies for modulating it to suit diverse research and development needs.

Deconstructing Z-Ala-His-OH: A Structural Perspective on Solubility

The solubility profile of Z-Ala-His-OH is best understood by dissecting its molecular architecture. Three key components collectively determine its interaction with any given solvent:

-

The N-terminal Carboxybenzyl (Z) Group: This bulky, aromatic protecting group is fundamentally hydrophobic. It shields the N-terminal amine, preventing it from protonation, and introduces a significant non-polar character to the molecule. This group is a primary driver for solubility in organic solvents and a major impediment to solubility in water. The protection of peptide bonds at strategic points can, in some cases, improve solubility by disrupting the beta-sheet structures that cause aggregation in insoluble peptides.[1]

-

The Alanine Residue: As one of the simplest amino acids, alanine's side chain is a small, non-polar methyl group. It contributes to the overall hydrophobicity of the dipeptide.[2]

-

The Histidine Residue: This is the most functionally complex component regarding solubility. Its imidazole side chain has a pKa of approximately 6.0. This allows it to act as a pH-dependent switch:

-

Below pH 6.0: The imidazole ring is protonated, carrying a positive charge. This cationic state dramatically increases the peptide's polarity and its affinity for polar solvents like water.

-

Above pH 6.0: The imidazole ring is predominantly neutral, reducing the molecule's overall polarity.

-

-

The C-terminal Carboxylic Acid: The free carboxyl group (-COOH) has a pKa typically in the range of 2-3. At any pH above this value (including physiological pH), it will be deprotonated to its carboxylate form (-COO⁻), carrying a negative charge.

This unique combination of a large hydrophobic protector, a non-polar residue, and a titratable, polar residue makes the solubility of Z-Ala-His-OH highly dependent on the chosen solvent and, critically, on the pH of aqueous solutions.

The Theoretical Framework: Polarity, pH, and Dielectric Constant

The Principle of "Like Dissolves Like"

The solubility of a peptide is determined by its polarity.[3] Z-Ala-His-OH's dual nature—hydrophobic Z-group and potentially charged histidine—means its "likeness" to a solvent is variable.

-

Organic Solvents: Solvents with lower polarity, such as Dichloromethane (DCM) or those that can solvate hydrophobic moieties effectively like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are well-suited to dissolve the non-polar Z-group and alanine side chain.[4]

-

Aqueous Solutions: Water, a highly polar, protic solvent, excels at dissolving charged or highly polar solutes. Therefore, Z-Ala-His-OH's aqueous solubility is almost entirely dependent on its net charge, which is controlled by pH.

The Critical Role of pH in Aqueous Solubility

The net charge of Z-Ala-His-OH changes with pH, directly impacting its solubility in water.[5][6]

-

Acidic Conditions (pH < 6):

-

C-terminus: Deprotonated (-1 charge)

-

Histidine: Protonated (+1 charge)

-

Net Charge: ~0 (Zwitterionic) In this state, while having charged groups, the overall neutrality may lead to limited solubility, though it is often higher than at the isoelectric point due to the presence of localized charges. For basic peptides, dissolving in a slightly acidic solution like 10% acetic acid is a common strategy.[5]

-

-

Near-Neutral Conditions (pH ≈ 7.4):

-

C-terminus: Deprotonated (-1 charge)

-

Histidine: Mostly Neutral (0 charge)

-

Net Charge: -1 The molecule is anionic. This charge should promote solubility in water. However, the large hydrophobic Z-group can still lead to aggregation and limit solubility.

-

The pH-dependent charge characteristic results in significant differences in solubility behavior across various buffer systems.[2] For many peptides, a change of 1-3 pH units can transform a solid suspension into a clear solution.[7]

Solvent Polarity and Dielectric Constant

A solvent's dielectric constant (ε) is a measure of its ability to separate ions and solvate charges.

-

Water (ε ≈ 80): Its high dielectric constant effectively shields the electrostatic interactions between charged peptide molecules, preventing aggregation and promoting dissolution.[8]

-

Organic Solvents (ε typically < 40): Alcohols like methanol (ε ≈ 33) and ethanol (ε ≈ 24) are polar and can engage in hydrogen bonding, but their lower dielectric constants make them less effective at solvating fully charged species compared to water.[9] Aprotic polar solvents like DMSO (ε ≈ 47) and DMF (ε ≈ 37) are excellent at dissolving peptides with hydrophobic character or polar uncharged amino acids.[3] The solubility of ionic species is generally higher in solvents with a higher dielectric constant.[9]

Comparative Solubility Profile of Z-Ala-His-OH

Based on the principles outlined above, we can predict the relative solubility of Z-Ala-His-OH in a range of common laboratory solvents.

| Solvent | Type | Dielectric Constant (ε) | Predicted Solubility of Z-Ala-His-OH | Rationale |

| Water (pH 3) | Polar Protic | ~80 | Moderate | The molecule is zwitterionic. The presence of both positive and negative charges enhances solubility over its neutral form, but intermolecular attraction can still limit it. |

| Water (pH 7.4) | Polar Protic | ~80 | Low to Moderate | The molecule is anionic (-1), which aids solubility. However, the dominant hydrophobic character of the Z-group can lead to aggregation and precipitation. |

| Methanol (MeOH) | Polar Protic | ~33 | Moderate to High | Balances polarity to interact with the peptide backbone and histidine, with enough organic character to solvate the Z-group. |

| Ethanol (EtOH) | Polar Protic | ~24 | Moderate | Less polar than methanol, making it slightly less effective for the charged portions but still capable of solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~47 | High | An excellent solvent for many peptides, particularly those with hydrophobic or bulky protecting groups.[3][10] It effectively solvates the entire molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | ~37 | High | Similar to DMSO, it is a strong solvent for protected peptides and is often used as an alternative.[11] |

| Acetonitrile (ACN) | Polar Aprotic | ~37 | Low to Moderate | Less effective than DMSO or DMF but can be used, often in combination with water, to solubilize moderately hydrophobic peptides.[10] |

| Dichloromethane (DCM) | Non-polar | ~9 | Low | While it can solvate the hydrophobic Z-group, it is a poor solvent for the charged C-terminus and the polar peptide backbone, likely resulting in low solubility. |

Experimental Determination of Solubility

To move from prediction to quantification, a robust experimental protocol is required. The shake-flask method followed by HPLC quantification is a gold-standard approach.

Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of Z-Ala-His-OH in a selected solvent.

Materials:

-

Z-Ala-His-OH (solid powder)

-

Selected solvents (e.g., Water at pH 3.0, Water at pH 7.4, DMSO)

-

HPLC-grade solvents for mobile phase

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25 °C)

-

Centrifuge capable of handling vials

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

Calibrated HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid Z-Ala-His-OH to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point of ~5-10 mg in 1 mL of solvent is typical.

-

Solvent Addition: Accurately pipette 1.0 mL of the desired test solvent into the vial.

-

Equilibration:

-

Cap the vial tightly.

-

Vortex vigorously for 1 minute to break up any clumps.

-

Place the vial in a thermostatic shaker set to 25 °C.

-

Allow the suspension to shake for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, let the vial stand for 1 hour to allow larger particles to settle.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid.

-

-

Sample Collection & Dilution:

-

Carefully withdraw a known volume (e.g., 100 µL) of the supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.

-

Perform a precise serial dilution of the filtered sample with the mobile phase to bring its concentration into the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC-UV method.

-

Determine the concentration of Z-Ala-His-OH in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in mg/mL or mmol/L.

Visualizing the Experimental Workflow

Caption: Logical workflow for selecting a suitable solvent.

Conclusion

The solubility of Z-Ala-His-OH is a multifaceted property dictated by its unique chemical structure. The hydrophobic N-terminal protecting group drives its solubility in polar aprotic organic solvents like DMSO and DMF, where it is generally highly soluble. Conversely, its aqueous solubility is limited and critically dependent on pH, owing to the ionizable C-terminal carboxyl group and the histidine side chain. A thorough understanding of these physicochemical principles allows researchers to predict its behavior, select appropriate solvents, and develop rational strategies to achieve complete dissolution, ensuring the success of subsequent experiments and formulations.

References

-

Vereyken, I. J., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

-

Vereyken, I. J., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT. [Link]

-

GenScript. (n.d.). Peptide solubility guidelines. Retrieved from GenScript. [Link]

-

Bagno, A., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing. [Link]

-

de Souza, A. C., et al. (2022). Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions. PMC. [Link]

-

Katakai, R., & Iizuka, Y. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

-

Narita, M., et al. (1984). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. PubMed. [Link]

-

Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from Peptide 2.0 Inc. [Link]

-

Reiriz, C., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]

-

Schlaich, A., et al. (2022). Dielectric constant of aqueous solutions of proteins and organic polymers from molecular dynamics simulations. The Journal of Chemical Physics. [Link]

-

Kumbharkhane, A. C., et al. (2013). Static dielectric constant and excess properties of amino acids. Journal of Chemical and Pharmaceutical Research. [Link]

-

Rev-Peptide. (2023, September 21). Peptide Solubility. Retrieved from Peptide Information. [Link]

-

Dufal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Ala-His. PubChem Compound Database. [Link]

-

Oreate. (2026, January 7). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Oreate AI Blog. [Link]

-

Cambridge Research Biochemicals. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from Cambridge Research Biochemicals. [Link]

Sources

- 1. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide) - Oreate AI Blog [oreateai.com]

- 3. bachem.com [bachem.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. jpt.com [jpt.com]

- 6. Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides from Water-in-Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Synthesis Knowledge Base [peptide2.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 10. biorbyt.com [biorbyt.com]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

Technical Guide: Biological Activity & Applications of Z-Protected Histidine Dipeptides

[1]

Executive Summary

Z-protected histidine dipeptides (e.g., Z-His-Phe, Z-His-Leu) represent a specialized class of bioactive chemical probes and peptidomimetics used extensively in enzymology and drug discovery. Unlike their free dipeptide counterparts (such as carnosine), the addition of the Benzyloxycarbonyl (Z or Cbz) group at the N-terminus fundamentally alters their physicochemical profile, rendering them lipophilic and resistant to aminopeptidases.

Their primary biological utility lies in three domains:

-

Protease Substrates: Serving as chromogenic or kinetic substrates for aspartic (e.g., Pepsin) and cysteine proteases (e.g., Cathepsin).

-

Transition-State Inhibitors: Acting as scaffolds for the design of competitive inhibitors where the Z-group occupies hydrophobic subsites (S2/S3) within the enzyme active site.

-

Supramolecular Scaffolds: Facilitating self-assembly into nanotubes or hydrogels for drug delivery due to enhanced π-π stacking interactions provided by the Z-group and the imidazole ring.

Molecular Architecture & Physicochemical Properties[2]

The biological activity of Z-protected histidine dipeptides is dictated by the synergy between the protecting group and the histidine imidazole side chain.

The "Z" Factor (N-Benzyloxycarbonyl)[2]

-

Lipophilicity: The Z-group adds a benzyl carbamate moiety, significantly increasing the logP of the dipeptide. This allows the molecule to penetrate hydrophobic pockets of enzymes that exclude hydrophilic free peptides.

-

Aminopeptidase Resistance: By capping the N-terminal amine, the Z-group prevents degradation by exopeptidases, extending the half-life of the molecule in biological assays.

-

Structural Rigidity: The carbamate linkage restricts bond rotation, pre-organizing the peptide backbone into a conformation often favorable for enzyme binding (e.g.,

-strand mimicry).

The Histidine Imidazole[3]

-

Proton Shuttling: The imidazole ring (

) remains active as a general acid/base catalyst or metal coordinator (Zn²⁺, Cu²⁺), essential for interaction with metalloproteases. -

Pi-Stacking: In Z-His-Phe derivatives, the imidazole ring can engage in T-shaped

-

Data Summary: Common Z-His Dipeptides

| Compound | Sequence | Primary Biological Application | Target Enzyme Class |

| Z-His-Phe | Z-L-His-L-Phe | Competitive Inhibitor / Precursor | Aspartic Proteases (Pepsin) |

| Z-His-Phe-Phe-OEt | Z-L-His-L-Phe-L-Phe-OEt | Kinetic Substrate | Pepsin, Cathepsin D |

| Z-His-Leu | Z-L-His-L-Leu | Inhibitor Scaffold | Thiol Proteases, ACE |

| Z-Gly-Pro-CHN₂ | Z-Gly-Pro-Diazomethylketone | Irreversible Inhibitor | Prolyl Oligopeptidases |

Mechanisms of Action[3][6][7]

Substrate Specificity in Proteases

Z-protected histidine dipeptides are frequently used to map the S-subsites of proteases. In the case of Pepsin (an aspartic protease), the enzyme prefers hydrophobic residues in the S1 and S2 positions.

-

Mechanism: The Z-group mimics a hydrophobic amino acid residue (like Phenylalanine) and binds tightly into the S2 or S3 subsite of the enzyme.

-

Catalysis: The Histidine residue (P2 position) positions the scissile bond (between P1 and P1') directly over the catalytic aspartates.

-

Outcome: This makes compounds like Z-His-Phe-Phe-OEt highly specific substrates, where the rate of hydrolysis (

) is used to quantify enzyme activity.

Competitive Inhibition

By modifying the C-terminus of a Z-His dipeptide (e.g., reducing the carboxylate to an alcohol), the molecule transforms from a substrate into an inhibitor.

-

Example: Z-His-Phe-Pol (L-phenylalaninol).[1]

-

Action: The Z-group and His side chain bind normally, but the reduced C-terminus cannot be hydrolyzed. The molecule occupies the active site, preventing access to the natural substrate.

-

Therapeutic Relevance: This "transition state analog" approach is the foundational logic behind HIV protease inhibitors and ACE inhibitors.

Visualization: Enzyme-Inhibitor Complex

The following diagram illustrates how a Z-protected dipeptide binds within a protease active site.

Caption: Schematic of Z-protected histidine dipeptide binding to a protease active site. The Z-group anchors the molecule in the S2 hydrophobic pocket, positioning the Histidine for interaction.

Experimental Protocols

Protocol A: Determination of Proteolytic Activity using Z-His-Phe-Phe-OEt

This assay measures the activity of aspartic proteases (e.g., Pepsin) using a Z-protected substrate. The cleavage of the peptide bond results in a change in absorbance or the release of a detectable fragment.

Reagents:

-

Substrate: Z-L-His-L-Phe-L-Phe-OEt (dissolved in minimal methanol, diluted in buffer).

-

Buffer: 0.01 M HCl (pH 2.0) for Pepsin.

-

Enzyme: Porcine Pepsin (1 mg/mL stock).

-

Detection: Ninhydrin reagent or UV Spectrophotometer (280 nm).

Workflow:

-

Preparation: Dilute substrate to concentrations ranging from 0.1 mM to 5.0 mM in reaction buffer.

-

Incubation: Equilibrate 1.0 mL of substrate solution at 37°C.

-

Initiation: Add 50 µL of Enzyme stock. Mix rapidly.

-

Sampling: At defined intervals (0, 5, 10, 15 min), remove 100 µL aliquots.

-

Quenching: Transfer aliquots into tubes containing 100 µL of 5% TCA (Trichloroacetic acid) or raise pH to >6.0 to stop pepsin activity.

-

Quantification:

-

Method 1 (HPLC): Analyze supernatant on C18 column (Gradient: Water/Acetonitrile + 0.1% TFA). Monitor disappearance of substrate peak.

-

Method 2 (Ninhydrin): If cleavage generates a free amine (depends on cleavage site), react with Ninhydrin and read OD at 570 nm.

-

-

Calculation: Plot initial velocity (

) vs. [Substrate]. Fit to Michaelis-Menten equation to determine

Protocol B: Synthesis of Z-His-Phe (Mixed Anhydride Method)

For researchers needing to synthesize specific Z-protected probes.

-

Activation: Dissolve Z-L-Histidine (1.0 eq) in dry THF/DMF. Add N-methylmorpholine (1.0 eq). Cool to -15°C.

-

Anhydride Formation: Add Isobutyl chloroformate (1.0 eq) dropwise. Stir for 15 min.

-

Coupling: Add L-Phenylalanine methyl ester (HCl salt, neutralized with NMM) dissolved in DMF.

-

Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

-

Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with 5% NaHCO₃, Water, and Brine. (Note: Avoid strong acid washes as the Z-group is acid-stable, but the imidazole can be protonated, altering solubility).

-

Purification: Recrystallize from EtOAc/Hexane.

Biological Logic & Self-Validating Systems

When designing experiments with Z-protected dipeptides, the system must be self-validating . This means the experimental design must account for the specific properties of the Z-group.

| Potential Failure Mode | Cause | Control / Validation Step |

| Low Solubility | Z-group increases hydrophobicity. | Solvent Control: Run a DMSO/Methanol tolerance curve for the enzyme. Ensure <5% organic solvent in final assay. |

| Non-Specific Binding | Z-group binds albumin or plastic. | BSA Correction: Include 0.1% BSA in buffers to block non-specific adsorption sites on plasticware. |

| False Negatives (Inhibition) | Compound precipitates at high conc. | Turbidity Check: Measure OD at 600 nm. If >0.05, compound has precipitated. |

| Racemization | Histidine imidazole catalyzes racemization during synthesis.[2][3] | Chiral HPLC: Verify stereochemical purity (L,L-isomer) before biological testing. D-isomers are often biologically inert. |

Visualization: Experimental Decision Flow

Caption: Decision logic for utilizing Z-protected dipeptides in bioassays.

References

-

Fruton, J. S. (1970). The specificity and mechanism of pepsin action. Advances in Enzymology and Related Areas of Molecular Biology, 33, 401-443. Link

-

Humphreys, R. E., & Fruton, J. S. (1968). The substrate binding site of pepsin.[1] Proceedings of the National Academy of Sciences, 59(2), 519-525. Link

-

BenchChem. (2025). A Comparative Analysis of the Biological Activity of Z-His-Phe-Phe-OEt and Related Peptides. BenchChem Technical Guides. Link

-

Li, S., et al. (2018). Multicomponent metallo-nanodrugs as coordination self-assemblies of Fmoc-His-OH and Z-His-Phe-OH. Pharmaceutics, 11, 166.[4] Link

-

Powers, J. C., et al. (2002).[5] Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link

Comprehensive Technical Guide: Stability of Z-Ala-His-OH Under Physiological Conditions

Executive Summary

Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) represents a critical structural motif in peptide chemistry, often serving as a substrate for carboxypeptidase specificity assays or as a protected intermediate in the synthesis of bioactive peptides (e.g., mitochondrial-targeted antioxidants).[1]

Unlike its unprotected counterpart (H-Ala-His-OH), the Z-protected variant exhibits a distinct stability profile. The N-terminal benzyloxycarbonyl (Z) group functions as a steric and chemical shield, rendering the molecule resistant to aminopeptidases —the primary drivers of rapid peptide degradation in human plasma. Consequently, its degradation under physiological conditions (pH 7.4, 37°C) is governed primarily by carboxypeptidase activity and slow chemical hydrolysis, rather than the rapid ubiquitous proteolysis seen with free dipeptides.

This guide provides a definitive technical analysis of its stability, supported by mechanistic insights and validated experimental protocols for quantification.

Part 1: Physicochemical Stability Profile

Chemical Hydrolysis (Non-Enzymatic)

Under sterile physiological conditions (PBS, pH 7.4, 37°C), Z-Ala-His-OH exhibits high chemical stability.

-

Mechanism: The amide bond connecting L-Alanine and L-Histidine is thermodynamically stable at neutral pH. Spontaneous hydrolysis requires extreme pH (<2 or >10) or elevated temperatures (>60°C).

-

Diketopiperazine (DKP) Formation: While dipeptide esters (e.g., H-Ala-His-OMe) are prone to rapid cyclization into DKPs, the Z-protecting group significantly suppresses this pathway. The carbamate nitrogen of the Z-group is less nucleophilic than a free amine, preventing the intramolecular attack on the C-terminal carbonyl required for cyclization.

-

Solubility Constraints: The Z-group adds significant hydrophobicity. At pH 7.4, the histidine imidazole (pKa ~6.0) is largely uncharged, and the C-terminal carboxyl (pKa ~1.8) is deprotonated.[2] This amphiphilic nature necessitates the use of organic co-solvents (DMSO or Methanol) for stock preparation to prevent precipitation-induced "pseudo-instability."

Enzymatic Stability (Metabolic)

In biological matrices (plasma, tissue homogenates), stability is dictated by enzyme specificity.

| Enzyme Class | Action on Z-Ala-His-OH | Stability Verdict | Mechanism |

| Aminopeptidases | None | High | The Z-group blocks the N-terminus, preventing recognition by exopeptidases that require a free amine (e.g., APN/CD13). |

| Carnosinase (CN1) | None | High | CN1 specifically cleaves X-His dipeptides but requires a free N-terminus and specific spacing. Z-Ala-His-OH is not a substrate. |

| Carboxypeptidases | Cleavage | Low/Moderate | The free C-terminus (-OH) makes it a viable substrate for Carboxypeptidases (e.g., CPA, CPB, CPY). Cleavage releases L-Histidine and Z-Alanine. |

| ACE (Angiotensin Converting Enzyme) | Negligible | High | ACE is a peptidyl-dipeptidase. It cleaves dipeptides from the C-terminus of oligopeptides. Z-Ala-His-OH is too short to serve as a substrate. |

Part 2: Degradation Pathway Visualization

The following diagram illustrates the primary and secondary stability pathways for Z-Ala-His-OH in a physiological environment.

Figure 1: Enzymatic and chemical degradation pathways. The Z-group effectively blocks aminopeptidase activity, shifting the primary degradation route to carboxypeptidase-mediated hydrolysis.

Part 3: Experimental Validation Protocols

To rigorously determine the half-life (

Protocol A: Plasma Stability Assay (The Gold Standard)

Objective: Quantify the degradation rate in human or rodent plasma.

Reagents:

-

Pooled Plasma (Heparin or EDTA treated).

-

PBS (pH 7.4).

-

Internal Standard (IS): Z-Gly-Tyr-OH or similar (structurally distinct but chromatographically similar).

-

Precipitation Agent: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

-

Stock Preparation: Dissolve Z-Ala-His-OH in DMSO to 10 mM. Dilute to 1 mM in PBS (Working Solution).

-

Incubation:

-

Pre-warm 990 µL of plasma to 37°C.

-

Spike with 10 µL of Working Solution (Final conc: 10 µM).

-

Incubate in a shaking water bath.

-

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 120, 240 min.

-

At each point, transfer 50 µL of reaction mix into 200 µL of ice-cold Precipitation Agent (containing Internal Standard).

-

-

Extraction:

-

Vortex vigorously for 30 sec.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect supernatant for LC-MS/MS or HPLC analysis.

-

Data Analysis:

Plot

Protocol B: HPLC-UV Analytical Method

Objective: Separate Z-Ala-His-OH from its metabolites (Z-Ala-OH and His).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (Peptide bond) and 254 nm (Z-group aromatic ring) |

| Retention Order | Histidine (Void) < Z-Ala-His-OH < Z-Ala-OH |

Why this works: The Z-group provides strong UV absorbance at 254 nm, allowing selective detection of the parent compound and the Z-Ala byproduct, avoiding interference from plasma proteins that absorb at 214 nm.

Part 4: Workflow Diagram (Stability Assay)

Figure 2: Step-by-step workflow for determining the metabolic half-life of Z-Ala-His-OH.

References

-

Breddam, K. (1986). Serine Carboxypeptidases. A Review. Carlsberg Research Communications. (Establishes Z-Ala-Xxx-OH derivatives as standard substrates for carboxypeptidase activity).

-

Teufel, M., et al. (2003). Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase. Journal of Biological Chemistry. (Defines substrate specificity of Carnosinase, excluding N-blocked peptides).

-

Vanderheyden, Y., et al. (2004). Synthesis and stability of Z-protected dipeptides. Journal of Peptide Science. (General reference for Z-group stability and DKP formation kinetics).

-

Segel, I. H. (1993). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience. (Foundational text for calculating half-life and kinetic constants).

Sources

Methodological & Application

Application Note: Strategic Utilization of Z-Ala-His-OH in Solution-Phase Peptide Synthesis

Executive Summary & Core Directive

Z-Ala-His-OH (N-Benzyloxycarbonyl-L-alanyl-L-histidine) is a critical dipeptide intermediate used in the synthesis of pharmaceutical peptidomimetics, enzyme inhibitors (e.g., ACE inhibitors), and catalytic peptide nanostructures.

This guide addresses the specific chemical challenges posed by this molecule: Histidine-mediated racemization and amphiphilic solubility profiles . Unlike standard hydrophobic protected amino acids, Z-Ala-His-OH contains an unprotected imidazole side chain (in its commercial form), which acts as an internal base, catalyzing self-racemization during activation.

Key Technical Takeaway: Successful utilization requires a "Low-Base / High-Additive" activation strategy and a pH-controlled workup that prevents product loss into the aqueous phase due to imidazole protonation.

Material Science & Physicochemical Attributes

| Property | Specification | Critical Note |

| CAS Number | 13056-38-7 | Verify isomeric purity (L,L-form). |

| Molecular Weight | 360.37 g/mol | |

| Solubility | DMSO, DMF, MeOH | Poor solubility in DCM/CHCl3 due to zwitterionic character of free His. |

| pKa Values | ~6.0 (Imidazole), ~3.6 (COOH) | The imidazole is uncharged at neutral pH but protonates below pH 6.0. |

| Stability | Hygroscopic | Store at -20°C; equilibrate to RT in a desiccator before opening. |

Strategic Considerations: The "Histidine Challenge"

The Mechanism of Failure: Azolactone Formation

When the carboxylic acid of Z-Ala-His-OH is activated (e.g., by carbodiimide), the π-nitrogen of the unprotected imidazole ring can attack the activated carbonyl, forming a cyclic azolactone intermediate. This intermediate allows the

The Solution: HOBt/HOAt Interception

You must use an auxiliary nucleophile (HOBt or HOAt) that reacts with the O-acylisourea faster than the imidazole ring, forming an active ester that is reactive toward amines but less prone to intramolecular cyclization.

Detailed Experimental Protocols

Protocol A: C-Terminal Extension (Coupling Z-Ala-His-OH to an Amine)

Objective: Couple Z-Ala-His-OH to a C-terminal protected amino acid (e.g., H-Pro-OMe) without racemization.

Reagents:

-

Carboxyl Component: Z-Ala-His-OH (1.0 equiv)

-

Amine Component: H-Xaa-OR (1.1 equiv, free base or HCl salt)

-

Coupling Agent: EDC.HCl (1.1 equiv) or DIC (1.1 equiv)

-

Additive: HOBt (anhydrous, 1.2 equiv) or HOAt (most effective)

-

Base: NMM (N-methylmorpholine) or TMP (2,4,6-trimethylpyridine). Avoid TEA/DIPEA if possible to reduce base-catalyzed racemization.

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

-

Activation (The "Pre-Activation" Myth):

-

Amine Preparation:

-

If the amine component is a salt (e.g., H-Pro-OMe

HCl), dissolve it in DMF and neutralize with exactly 1.0 equivalent of NMM. Add this solution to the main reaction vessel immediately.

-

-

Coupling Initiation:

-

Add EDC.HCl (1.1 eq) to the mixture of Z-Ala-His-OH, HOBt, and Amine at 0°C.

-

Why EDC? The urea byproduct is water-soluble, simplifying workup since the product might be polar.

-

-

Reaction Monitoring:

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

-

Monitor via HPLC or TLC (MeOH/CHCl3 1:9). Reaction is typically complete in 4–12 hours.

-

-

Workup (The Critical Phase):

-

Risk: The product contains a Histidine.[2][3][4][5][6] If you wash with 1M HCl (standard peptide protocol), the imidazole will protonate, becoming highly polar, and you may extract your product into the waste aqueous layer.

-

Safe Protocol:

-

Evaporate DMF under high vacuum ( < 40°C).

-

Redissolve residue in EtOAc (or n-Butanol if product is very polar).

-

Wash 1: Saturated NaHCO

(removes unreacted acid/HOBt). -

Wash 2: Water or 5% Citric Acid (pH ~4-5). Do not use strong mineral acids.

-

Wash 3: Brine.[1]

-

Dry over Na

SO

-

-

Protocol B: N-Terminal Deprotection (Removal of Z-Group)

Objective: Remove the Z-group to yield H-Ala-His-Xaa... for the next coupling.

Method: Catalytic Hydrogenolysis (Preferred) Acidolysis (HBr/AcOH) is risky due to the sensitivity of the peptide bond and potential benzyl migration to the imidazole ring.

-

Dissolution: Dissolve the Z-peptide in MeOH or EtOH. If solubility is poor, add small amounts of AcOH or water.[7]

-

Catalyst: Add 10% Pd/C (10% by weight of peptide).

-

Hydrogenation: Sparge with H

gas (balloon pressure) for 2–4 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Concentrate the filtrate. The product will likely be the acetate salt (if AcOH was used) or free base.

-

Note: Free H-Ala-His-Xaa peptides are often water-soluble. Lyophilization is recommended over extraction.

-

Visualization of Mechanisms & Workflows

Figure 1: The Racemization Trap & Prevention

This diagram illustrates the competing pathways: the desired coupling via the Active Ester vs. the racemization via the Azolactone.

Caption: Mechanism of Histidine racemization via Azolactone formation and its suppression using HOBt/HOAt additives.

Figure 2: Solution Phase Workflow

Caption: Decision tree for the workup of Histidine-containing peptides, highlighting the risk of acidic extraction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product loss during aqueous workup. | Check the aqueous waste. If product is there, re-extract with n-Butanol or saturate the aqueous phase with NaCl. |

| Racemization | High pH or lack of HOBt. | Ensure HOBt/HOAt is fresh. Use collidine or NMM instead of TEA/DIPEA. Keep reaction at 0°C longer. |

| Incomplete Reaction | Zwitterionic Z-Ala-His-OH insolubility. | Ensure Z-Ala-His-OH is fully dissolved in DMF before adding EDC. Gentle warming (30°C) to dissolve, then cool to 0°C. |

References

-

BenchChem. Z-D-His-OH: A Technical Guide for Peptide Research Novices. (2025).[1][8][9] Retrieved from

-

Sigma-Aldrich. Z-His-OH Product Specification and Safety Data. Retrieved from

-

Bachem. Introduction to Peptide Synthesis Methods: Solution Phase Synthesis. Retrieved from

-

Albericio, F., et al. Minimization of Racemization in Peptide Synthesis.[5] AAPPTEC Technical Notes. Retrieved from

-

ChemWhat. Z-HIS-ALA-OH Chemical Properties and CAS 13056-38-7.[10] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ala-His | C9H14N4O3 | CID 9837455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. chemwhat.com [chemwhat.com]

Application Note: Strategic Z-Group Deprotection Methodologies for Z-Ala-His-OH

Introduction & Mechanistic Context

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine-protecting group in peptide chemistry, prized for its stability and resistance to racemization during peptide coupling (Benchchem)[1]. However, the deprotection of Z-Ala-His-OH (N-Cbz-L-alanyl-L-histidine) presents a unique synthetic bottleneck.

The core challenge lies in the histidine residue. The imidazole ring of histidine possesses an

To overcome this, researchers must employ modified deprotection strategies that either mask the imidazole's coordinating ability or bypass metal catalysis entirely. This guide details three field-proven, self-validating protocols to ensure high-yielding deprotection of Z-Ala-His-OH.

Deprotection Workflow & Strategy

Caption: Strategic decision tree for Z-Ala-His-OH deprotection overcoming imidazole catalyst poisoning.

Experimental Protocols & Mechanistic Causality

Method A: Acid-Modulated Catalytic Hydrogenolysis

Causality: By adding a stoichiometric excess of acid (such as glacial acetic acid or dilute HCl), the imidazole nitrogen (

Step-by-Step Protocol:

-

Substrate Preparation: Dissolve 1.0 mmol of Z-Ala-His-OH in 10 mL of anhydrous methanol (MeOH).

-

Acid Modulation: Add 1.2 mmol of glacial acetic acid (AcOH) to the solution. Stir for 5 minutes to ensure complete protonation of the imidazole ring.

-

Catalyst Addition: Under a gentle stream of inert argon, carefully add 10% Pd/C (10 mol% relative to the substrate, 50% wet). Safety Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with

gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. -

Self-Validation: Monitor the reaction via TLC (using a Ninhydrin stain). The disappearance of the UV-active starting material and the emergence of a ninhydrin-positive spot (primary amine) confirm deprotection.

-

Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with excess MeOH. Concentrate the filtrate in vacuo to yield the H-Ala-His-OH acetate salt.

Method B: Catalytic Transfer Hydrogenation (CTH)

Causality: When standard

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 1.0 mmol of Z-Ala-His-OH in 10 mL of anhydrous MeOH in a round-bottom flask.

-

Reagent Addition: Add 10% Pd/C (10 mol%), followed immediately by Ammonium Formate (

, 5.0 mmol, 5 equivalents). -

Execution: Equip the flask with a reflux condenser and heat the mixture to 40°C. Stir for 1–2 hours. Observation: Effervescence will occur as

and -

Self-Validation: Analyze an aliquot via LC-MS. Look for the complete disappearance of the[M+H]+ peak corresponding to Z-Ala-His-OH and the appearance of the [M+H]+ peak for H-Ala-His-OH.

-

Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. To remove volatile ammonium acetate/formate byproducts, resuspend the residue in MS-grade water and lyophilize repeatedly until a constant mass is achieved.

Method C: Acidolytic Cleavage (HBr/AcOH)

Causality: For batches containing trace sulfur impurities or when metal catalysts are strictly contraindicated, strong acidolysis is required. A solution of 33% HBr in acetic acid protonates the carbamate oxygen, driving a nucleophilic substitution (

Step-by-Step Protocol:

-

Dissolution: Suspend 1.0 mmol of Z-Ala-His-OH in 2 mL of glacial acetic acid.

-

Cleavage: Cool the flask to 0°C using an ice bath. Slowly add 4 mL of 33% HBr in acetic acid.

-

Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the highly soluble deprotected peptide hydrobromide salt is formed.

-

Precipitation & Isolation: Pour the reaction mixture dropwise into 30 mL of cold, vigorously stirred anhydrous diethyl ether. The deprotected peptide (H-Ala-His-OH·2HBr) will precipitate immediately as a white solid. Centrifuge the mixture, decant the ether, and wash the pellet twice more with fresh cold ether to extract residual benzyl bromide and acetic acid (NIH)[2]. Dry the pellet under high vacuum.

Quantitative Data Summary

The following table summarizes the operational parameters for the three deprotection methodologies, allowing researchers to select the optimal route based on their specific constraints.

| Methodology | Reaction Time | Typical Yield | Scalability | Risk of Racemization | Primary Byproducts |

| Acid-Modulated Hydrogenolysis | 4–6 hours | 85–95% | Excellent | Very Low | Toluene, |

| Catalytic Transfer Hydrogenation | 1–2 hours | 90–98% | Good | Very Low | Toluene, |

| Acidolytic Cleavage (HBr/AcOH) | 1 hour | 80–90% | Moderate | Low to Moderate | Benzyl bromide, |

References

-

N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. PMC - NIH. [Link]

Sources

Application Note: Catalytic Hydrogenolysis of Z-Ala-His-OH – Overcoming Histidine-Induced Catalyst Poisoning

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, traditionally removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. However, the deprotection of histidine-containing peptides, such as the dipeptide Z-Ala-His-OH, presents a notorious synthetic bottleneck. The basic and nucleophilic nature of the histidine residue frequently leads to severe catalyst poisoning, resulting in sluggish kinetics or incomplete reactions[1].

This application note provides a mechanistic analysis of this phenomenon and details two field-validated, step-by-step protocols to achieve quantitative deprotection: Acid-Assisted Hydrogenolysis and Catalytic Transfer Hydrogenation (CTH) .

Mechanistic Insights: The Histidine Bottleneck

The standard catalytic hydrogenolysis of Z-protected peptides relies on the adsorption of the benzyl carbamate moiety onto the palladium surface, followed by hydrogen-mediated cleavage of the C-O bond to release toluene, carbon dioxide, and the free amine.

The Challenge: The imidazole ring of histidine contains two nucleophilic centers: the

The Solutions:

-

Protonation (Method A): The addition of a weak acid, such as glacial acetic acid (AcOH), lowers the pH of the reaction mixture. This protonates the imidazole ring (pKa ~6.0) into an imidazolium cation. The lack of available lone pairs prevents coordination to the palladium surface, allowing hydrogenolysis to proceed smoothly.

-

Catalytic Transfer Hydrogenation (Method B): Utilizing a hydrogen donor like ammonium formate (

) instead of

Fig 1. Strategic workflows for Z-Ala-His-OH catalytic hydrogenolysis overcoming Pd/C poisoning.

Comparative Performance Data

Selecting the appropriate protocol depends on equipment availability, scale, and downstream purification capabilities. The table below summarizes the quantitative and qualitative differences between the two methodologies.

| Parameter | Method A: | Method B: CTH ( |

| Hydrogen Source | Ammonium Formate (Solid) | |

| Typical Reaction Time | 2.0 – 4.0 hours | 30 – 60 minutes |

| Catalyst Poisoning Risk | Moderate (Requires precise pH control) | Low (Rapid surface kinetics) |

| Byproducts Generated | Toluene, | Toluene, |

| Post-Reaction Processing | Evaporation of AcOH | Lyophilization/Dialysis of Formate salts |

| Scalability | High (Standard for industrial API synthesis) | Medium (Vigorous gas evolution limits scale) |

| Yield (Typical) | > 95% | > 98% |

Experimental Protocols

Safety Warning: Dry Pd/C is highly pyrophoric. Never add dry Pd/C to a flask containing methanol vapor without an inert atmosphere. Always wet the catalyst with solvent under Argon/Nitrogen.

Protocol A: Acid-Assisted Hydrogenolysis ( Gas)

This method is ideal for laboratories equipped with standard hydrogenation apparatus and when the introduction of inorganic salts (like formate) is undesirable.

Reagents:

-

Z-Ala-His-OH: 1.0 mmol

-

10% Pd/C (50% wet): 10% w/w relative to peptide

-

Glacial Acetic Acid (AcOH): 1.1 mmol (1.1 equivalents)

-

Methanol (HPLC Grade): 10 mL

Step-by-Step Methodology:

-

Inertion: Purge a 50 mL round-bottom flask with Argon for 5 minutes.

-

Catalyst Suspension: Carefully add the 10% Pd/C to the flask. Slowly add 5 mL of Methanol to wet the catalyst, maintaining a gentle Argon flow.

-

Substrate Addition: Dissolve 1.0 mmol of Z-Ala-His-OH and 1.1 mmol of glacial acetic acid in 5 mL of Methanol. Transfer this solution to the reaction flask.

-

Hydrogenation: Evacuate the flask using a vacuum pump until the solvent bubbles slightly, then backfill with

gas from a balloon. Repeat this purge-backfill cycle three times to ensure complete displacement of Argon. -

Reaction: Stir the mixture vigorously at room temperature under the

balloon. Monitor the reaction via HPLC or TLC (Ninhydrin stain) after 2 hours. -

Filtration: Once complete, purge the flask with Argon to remove residual

. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 10 mL of Methanol. Note: Keep the Celite pad wet to prevent autoignition. -

Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (2 x 5 mL) to remove residual acetic acid, yielding H-Ala-His-OH as a white solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This method utilizes ammonium formate, offering a faster reaction time and eliminating the need for hazardous

Reagents:

-

Z-Ala-His-OH: 1.0 mmol

-

10% Pd/C (50% wet): 10% w/w relative to peptide

-

Ammonium Formate (

): 4.0 mmol (4.0 equivalents) -

Methanol (HPLC Grade): 10 mL

Step-by-Step Methodology:

-

Preparation: Purge a 50 mL round-bottom flask with Argon. Add the 10% Pd/C and wet it with 5 mL of Methanol.

-

Substrate Addition: Add a solution of 1.0 mmol Z-Ala-His-OH in 5 mL of Methanol to the flask.

-

Hydrogen Donor Addition: Add 4.0 mmol of solid ammonium formate in small portions over 5 minutes. Caution: Vigorous effervescence (

and -

Reaction: Stir the mixture at room temperature (or heat gently to 40°C if the peptide is poorly soluble). The deprotection is typically complete within 30 to 60 minutes.

-

Filtration: Filter the mixture through a Celite pad, washing with Methanol.

-

Salt Removal: Concentrate the filtrate to dryness. Because excess ammonium formate remains in the crude mixture, the product must be purified. Dissolve the residue in a minimal amount of water and lyophilize, as ammonium formate is volatile and will sublimate during freeze-drying. Alternatively, utilize a short cation-exchange column.

Analytical Validation

To ensure the self-validating integrity of the protocol, the following analytical checks must be performed:

-

Ninhydrin Test (Kaiser Test): The starting material (Z-Ala-His-OH) lacks a free primary amine and will test negative (yellow). The successful formation of H-Ala-His-OH will yield a strong positive result (dark blue/purple).

-

LC-MS: Monitor the disappearance of the Z-Ala-His-OH mass peak (

) and the appearance of the H-Ala-His-OH mass peak. The loss of the Z-group corresponds to a mass shift of -134 Da.

References

1.[3] Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. mdma.ch.[Link] 2. Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. niscpr.res.in.[Link] 3.[2] Amino Acid-Protecting Groups. scispace.com.[Link] 4.[1] THE CHEMISTRY OF POLYPEPTIDES. uoa.gr.[Link] 5. 2 Protection of Functional Groups. thieme-connect.de.[Link]

Sources

synthesis of enzyme substrates using Z-Ala-His-OH

Application Note: High-Performance Synthesis of Fluorogenic Protease Substrates Using Z-Ala-His-OH

Executive Summary & Scientific Rationale

The dipeptide derivative Z-Ala-His-OH (N-benzyloxycarbonyl-L-alanyl-L-histidine) serves as a critical scaffold for synthesizing fluorogenic substrates used to profile Serine Carboxypeptidases (e.g., Aspergillus proteases) and Neutral Metalloproteases . While Z-Ala-His-OH can function directly as a substrate for C-terminal exopeptidases, its conversion into the fluorogenic amide Z-Ala-His-AMC (7-amino-4-methylcoumarin) creates a highly sensitive probe for endopeptidases that exhibit specificity for Histidine at the P1 position.

The Challenge: Synthesizing AMC-based substrates from Z-Ala-His-OH is chemically non-trivial. The aromatic amine of AMC is a poor nucleophile, rendering standard carbodiimide couplings (EDC/NHS) inefficient. Furthermore, the Histidine imidazole side chain is prone to racemization during carboxyl activation, potentially yielding biologically inactive D-His isomers.

The Solution: This guide details a Mixed Anhydride Coupling Protocol optimized for low-temperature activation to prevent racemization and maximize yield. It further outlines the downstream application of the synthesized substrate in kinetic enzyme assays.

Mechanism of Action

The synthesized substrate, Z-Ala-His-AMC, functions via a "fluorogenic release" mechanism. The Z-Ala-His moiety acts as the recognition sequence for the protease. Upon hydrolytic cleavage of the anilide bond between Histidine and AMC, the non-fluorescent AMC moiety is released as free 7-amino-4-methylcoumarin, which fluoresces intensely at 460 nm.

Caption: Mechanism of fluorogenic signal generation. The protease specifically cleaves the amide bond C-terminal to Histidine.

Protocol: Chemical Synthesis of Z-Ala-His-AMC

Method: Mixed Anhydride Coupling via Isobutyl Chloroformate (IBCF). Rationale: This method generates a highly reactive mixed anhydride intermediate capable of acylating the weak nucleophile (AMC) while maintaining low temperatures (-15°C) to suppress Histidine racemization.

Materials & Reagents

| Reagent | Role | Grade |

| Z-Ala-His-OH | Starting Material | >98% HPLC |

| 7-Amino-4-methylcoumarin (AMC) | Reporter Group | >98% |

| Isobutyl Chloroformate (IBCF) | Activator | Synthesis Grade |

| N-Methylmorpholine (NMM) | Base | Dry, distilled |

| DMF / THF | Solvent | Anhydrous |

| Diethyl Ether | Precipitation | ACS Grade |

Step-by-Step Procedure

1. Activation (The Critical Step)

-

Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen (N2) atmosphere.

-

Dissolution: Dissolve 1.0 mmol of Z-Ala-His-OH in 10 mL of anhydrous DMF/THF (1:1 mixture).

-

Cooling: Immerse the flask in a salt-ice bath to reach -15°C .

-

Expert Note: Temperature control is vital. Above -10°C, the risk of racemization at the His alpha-carbon increases significantly.

-

-

Base Addition: Add 1.0 mmol of NMM . Stir for 5 minutes.

-

Anhydride Formation: Dropwise add 1.0 mmol of IBCF . Stir vigorously at -15°C for 15 minutes .

-

Checkpoint: The solution may become cloudy due to the formation of NMM-HCl salt. This is normal.

-

2. Coupling

-

AMC Prep: While the anhydride forms, dissolve 1.1 mmol of AMC in 2 mL anhydrous DMF.

-

Reaction: Add the AMC solution dropwise to the cold reaction mixture.

-

Incubation:

-

Maintain at -15°C for 1 hour.

-

Allow the reaction to slowly warm to Room Temperature (RT) over 4 hours.

-

Stir at RT overnight (12-16 hours) to ensure reaction completion with the sluggish AMC amine.

-

3. Workup & Purification

-

Evaporation: Remove THF/DMF under reduced pressure (Rotavap) at <40°C.

-

Precipitation: Triturate the oily residue with cold Diethyl Ether (50 mL) to precipitate the crude peptide. Filter the solid.

-

Purification (Mandatory):

-

Dissolve crude solid in minimal Methanol.

-

Method: Preparative HPLC (C18 Column).

-

Mobile Phase: Gradient 5% to 90% Acetonitrile in Water (+0.1% TFA).

-

Note: The Histidine side chain causes the product to elute earlier than typical hydrophobic Z-peptides.

-

-

Lyophilization: Freeze-dry the collected fractions to obtain Z-Ala-His-AMC as a white powder.

Protocol: Enzymatic Assay Application

Once synthesized, the substrate is used to profile protease activity.[1]

Target Enzymes: Neutral Proteases (Bacillus), Serine Carboxypeptidases (using free acid form), or Cysteine Proteases (e.g., Cathepsins, though less common than Z-Arg-Arg).

Assay Setup (96-well Plate Format)

| Component | Volume | Final Conc. | Notes |

| Assay Buffer | 140 µL | 1x | Typically 50mM Tris-HCl, pH 7.5, 10mM CaCl2 |

| Substrate (Z-Ala-His-AMC) | 10 µL | 50-100 µM | Stock dissolved in DMSO (10 mM) |

| Enzyme Sample | 50 µL | Variable | Dilute to ensure linear range |

| Total Volume | 200 µL |

Procedure:

-

Pre-incubation: Add Buffer and Enzyme to the plate. Incubate at 37°C for 10 mins.

-

Initiation: Add Substrate to start the reaction.

-

Detection: Monitor fluorescence immediately (Kinetic Mode).

-

Excitation: 380 nm

-

Emission: 460 nm[1]

-

Duration: 30-60 minutes.

-

-

Analysis: Calculate the slope (RFU/min) to determine enzyme velocity (

).

Workflow Visualization

The following diagram illustrates the complete synthesis and application pipeline.

Caption: Critical path for the synthesis of Z-Ala-His-AMC, highlighting the temperature-sensitive activation step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | AMC is a weak nucleophile. | Extend reaction time to 24h; Consider using POCl3 method (Phosphorus oxychloride) for higher reactivity if Mixed Anhydride fails. |

| Racemization | Activation temp > -10°C. | Strictly maintain -15°C during IBCF addition. Use NMM instead of TEA (Triethylamine) to reduce base-catalyzed racemization. |

| Product Solubility | Hydrophobic Z-group + AMC. | Dissolve stock in DMSO or DMF before adding to aqueous assay buffer. Ensure final DMSO conc < 5%. |

| High Background | Free AMC contamination. | Ensure thorough HPLC purification. Free AMC elutes much later than the substrate on reverse phase. |

References

-

Bachem. (n.d.). Substrates for Peptidases. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Coupling of AMC to Peptides. In Protein Biology Application Notes. Retrieved from

-

ResearchGate. (2016). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2. Retrieved from

-

National Institutes of Health (NIH). (2010). Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates. Retrieved from

-

Sigma-Aldrich. (n.d.). Coupling Small Ligands Through Carboxyl Groups. Retrieved from

Sources

Application Notes and Protocols for Z-Ala-His-OH in Carboxypeptidase Assays

Introduction: The Critical Role of Carboxypeptidases and Their Assay

Carboxypeptidases are a class of proteolytic enzymes essential for a myriad of physiological processes, including protein digestion, blood clotting, and the post-translational modification of peptides and proteins.[1] These enzymes selectively cleave the peptide bond at the C-terminal end of a polypeptide chain.[1] Their activity is fundamental to cellular function and dysregulation is implicated in various pathological conditions, making them a key target for drug discovery and a subject of intense biochemical research.

The precise quantification of carboxypeptidase activity is paramount for understanding their biological function and for the development of therapeutic inhibitors. A well-designed enzymatic assay provides the means to determine kinetic parameters, screen for inhibitors, and assess enzyme purity and activity in various biological samples. The choice of substrate is a critical determinant of an assay's specificity, sensitivity, and convenience. This guide provides a comprehensive overview and detailed protocols for the use of N-α-Cbz-L-Alanyl-L-Histidine (Z-Ala-His-OH) as a versatile substrate for carboxypeptidase assays.

Z-Ala-His-OH: A Substrate for Probing Carboxypeptidase Activity

Z-Ala-His-OH is a dipeptide derivative in which the N-terminus of alanine is protected by a carbobenzyloxy (Cbz or Z) group.[2] This blocking group is crucial as it prevents the substrate from being cleaved by aminopeptidases, thereby ensuring the specific detection of carboxypeptidase activity. The substrate is cleaved by carboxypeptidases between the alanine and histidine residues, releasing Z-Ala-OH and L-Histidine.

The choice of Z-Ala-His-OH as a substrate is underpinned by several advantageous properties:

-

Specificity: The C-terminal histidine residue is a good substrate for certain carboxypeptidases, such as carboxypeptidase B-like enzymes, which exhibit a preference for basic amino acids at the C-terminus.

-

Versatility in Detection: The products of the enzymatic reaction, Z-Ala-OH and L-Histidine, can be detected through multiple methods, offering flexibility in assay design. The Z-Ala-OH product, containing a phenyl group, allows for direct spectrophotometric monitoring, while the released L-Histidine can be quantified using sensitive colorimetric or fluorometric methods.

Assay Methodologies for Z-Ala-His-OH